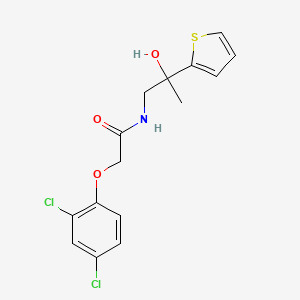
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide typically involves multiple steps, including reactions like acetylation, esterification, and ester interchange. For example, a related compound, N-phenyl-2,2-di(4-chlorophenoxy)acetamide, was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate, highlighting the critical role of reaction conditions and catalysts in achieving desired yields and compound purity (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those with halogenated phenyl groups, has been extensively studied through techniques like X-ray diffraction, NMR, and IR spectroscopy. These analyses reveal intricate details about the molecular conformation, bonding, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds. For instance, the crystal structures of certain C,N-disubstituted acetamides show how hydrogen bonds and halogen interactions contribute to the stability and arrangement of molecules in the solid state (B. Narayana et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including N-alkylation, silylation, and reactions with organometallic reagents. These reactions not only modify the chemical structure but also introduce new functional groups, leading to compounds with diverse chemical properties. The synthesis and reactions of these compounds often involve specific conditions and reagents, highlighting the importance of precise control over the reaction environment (A. Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and intermolecular interactions. X-ray powder diffraction and other analytical techniques provide valuable data on the crystalline phases, unit cell parameters, and molecular packing, which are essential for understanding the material properties and potential applications of these compounds (E. Olszewska et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other molecules, are key to the potential applications of acetamide derivatives in various fields. Studies on the synthesis, structure, and reactivity of these compounds provide insights into their chemical behavior, which is crucial for designing new materials and understanding their mechanisms of action (K. Sunder et al., 2013).
科学的研究の応用
Herbicide Metabolism and Environmental Impact
The metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide, has been examined to understand their selective phytotoxicity and environmental fate. These studies reveal that the metabolism in plants and microorganisms plays a crucial role in herbicide selectivity and detoxification. For example, acetochlor, a chloroacetamide herbicide, undergoes initial metabolism through conjugation to thioether conjugates in both tolerant and susceptible species, indicating a detoxification pathway critical for selective phytotoxicity (Breaux, 1987). Similarly, the environmental persistence and degradation pathways of chloroacetamide herbicides, including their interactions with soil and aquatic microorganisms, have been studied to assess their environmental impact and degradation mechanisms, highlighting the complex interactions between these herbicides and ecosystem components.
Antimicrobial Properties
Compounds bearing structural motifs similar to 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide have been explored for their potential antimicrobial properties. For instance, derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have shown potential as pesticides and exhibit antimicrobial activity, suggesting that structural analogs of the compound may also possess similar biological activities (Olszewska et al., 2009).
Molecular Docking and Anticancer Potential
Research into similar compounds has also extended to the synthesis and evaluation of their anticancer properties. Molecular docking studies of certain acetamide derivatives have provided insights into their potential mechanisms of action against cancer targets, suggesting that modifications of the acetamide moiety, similar to those in 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide, could be explored for anticancer drug design (Sharma et al., 2018).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-15(20,13-3-2-6-22-13)9-18-14(19)8-21-12-5-4-10(16)7-11(12)17/h2-7,20H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATYCIRTWSRGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2480814.png)
![(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2480815.png)

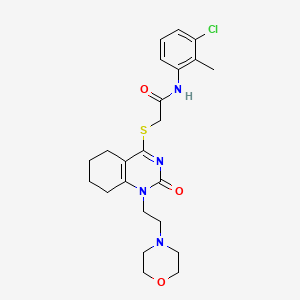
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2480818.png)
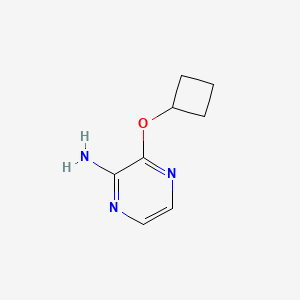
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2480824.png)
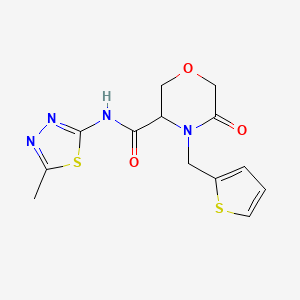
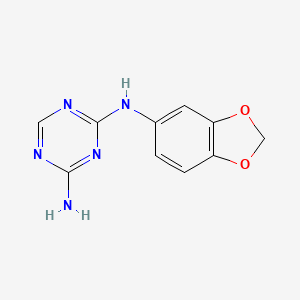


![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2480831.png)

